

Technical Guide: Infrared (IR) Spectroscopy of 2-Fluoro-6-methoxy-3-methylpyridine

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Compound of Interest

Compound Name: *2-Fluoro-6-methoxy-3-methylpyridine*

CAS No.: *1227580-97-3*

Cat. No.: *B13124932*

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Executive Summary

Compound: **2-Fluoro-6-methoxy-3-methylpyridine** CAS Registry Number: 1227580-97-3

Molecular Formula: C₇H₈FNO Molecular Weight: 141.14 g/mol [1]

This guide provides a technical analysis of the infrared (IR) absorption characteristics of **2-Fluoro-6-methoxy-3-methylpyridine**. As a trisubstituted pyridine intermediate often employed in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., kinase inhibitors), its spectral fingerprint is defined by the electronic interplay between the electronegative fluorine (C-2), the electron-donating methoxy group (C-6), and the inductive methyl group (C-3).

Since direct public spectral databases (e.g., SDBS, NIST) may not index this specific intermediate, this guide utilizes Predictive Spectral Assembly. We synthesize data from high-confidence structural analogs (2-Fluoro-3-methylpyridine and 2-Fluoro-6-methoxypyridine) to provide a self-validating assignment reference.

Structural Analysis & Functional Group Impact

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational influencers.

- **Pyridine Core:** The aromatic heterocycle provides the skeletal framework. The 2,3,6-substitution pattern breaks the symmetry, activating ring breathing modes that might be silent in unsubstituted pyridine.
- **2-Fluoro Substituent:** A strong electron-withdrawing group (EWG) via induction. It typically shifts ring vibrations to higher frequencies and introduces a dominant C-F stretching band in the fingerprint region.
- **6-Methoxy Substituent:** An electron-donating group (EDG) via resonance. It introduces distinct C-O-C stretching vibrations (asymmetric and symmetric) and methyl C-H stretches.
- **3-Methyl Substituent:** Adds characteristic alkane C-H stretching and bending modes, distinct from the aromatic C-H and methoxy C-H.

Predicted IR Band Assignments

The following table synthesizes expected band positions based on substituent effects on the pyridine ring.

Table 1: Comprehensive Band Assignment Guide

Functional Group	Vibration Mode	Frequency Range (cm ⁻¹)	Intensity	Diagnostic Notes
Aromatic C-H	Stretch (ν C-H)	3000 – 3100	Weak	Only 2 aromatic protons remain (H-4, H-5). Expect weak signals above 3000 cm ⁻¹ .
Methyl / Methoxy	Stretch (ν C-H)	2840 – 2980	Medium	Mixed Region: Overlap of 3-Methyl and 6-Methoxy C-H stretches. Methoxy C-H often appears lower (~2840 cm ⁻¹).
Pyridine Ring	Skeletal (ν C=N / C=C)	1580 – 1620	Strong	The "Pyridine I" band. Likely shifted to higher wavenumbers due to Fluorine substitution.
Pyridine Ring	Skeletal (ν C=C)	1460 – 1490	Strong	The "Pyridine II" band. Sensitive to the electronic nature of substituents.
Methyl Group	Deformation (δ C-H)	1370 – 1390	Medium	Umbrella bend of the -CH ₃ group.
Aryl Fluoride	Stretch (ν C-F)	1200 – 1280	Very Strong	Critical Diagnostic: Often the strongest band in the

spectrum.

Heavily coupled with the ring.

Likely overlaps with the C-F stretch, creating a broad, complex "super-band" in this region.

A distinct, sharp band separating it from the C-F region.

Diagnostic of the substitution pattern (2,3,6-trisubstituted).

Aryl Ether (OMe)

Asym. Stretch (ν C-O-C)

1240 – 1275

Strong

Aryl Ether (OMe)

Sym.^[2] Stretch (ν C-O-C)

1020 – 1075

Strong

Ring Deformation

Out-of-Plane (γ C-H)

700 – 850

Strong

Comparative Analysis: Target vs. Analogs

To validate your sample, compare its spectrum against these commercially available analogs.

Table 2: Spectral Shift Comparison

Feature	Target: 2-Fluoro-6-methoxy-3-methylpyridine	Analog A: 2-Fluoro-3-methylpyridine	Analog B: 2-Fluoro-6-methoxypyridine
C-O-C Bands	Present (~1260 & ~1050 cm^{-1})	Absent	Present
Methyl C-H	Two sets (Methoxy + Methyl)	One set (Methyl only)	One set (Methoxy only)
Fingerprint	Complex overlap (C-F + C-O)	Clean C-F band (~1250 cm^{-1})	Complex overlap (C-F + C-O)
Ring Vibrations	Shifted by push-pull (F vs OMe)	Dominated by F withdrawal	Dominated by F/OMe interaction

Key Insight: If your spectrum lacks the strong band at ~1050 cm^{-1} (Symmetric C-O-C), you likely have the 2-Fluoro-3-methylpyridine precursor, indicating incomplete methoxylation.

Experimental Protocol for Spectral Acquisition

Since this compound is likely a liquid or low-melting solid (based on analogs like 2-fluoro-3-methylpyridine, BP ~154°C), the Attenuated Total Reflectance (ATR) method is recommended for consistency.

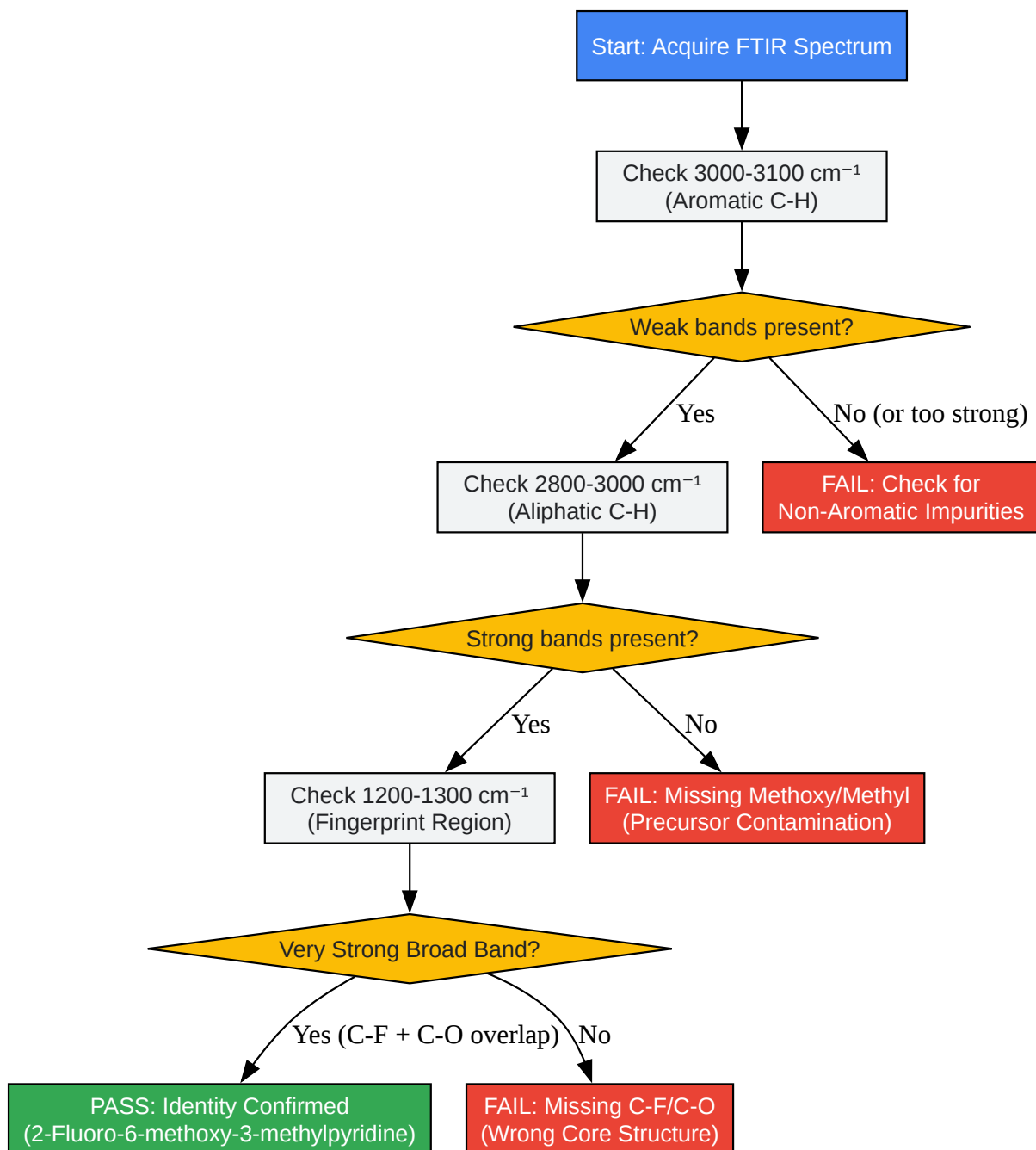
Step-by-Step Workflow

- **Instrument Prep:** Ensure FTIR spectrometer (e.g., Bruker Tensor or equivalent) is calibrated with a polystyrene standard. Clean the Diamond/ZnSe crystal with isopropanol.
- **Background Scan:** Collect a background spectrum (air) with 32 scans at 4 cm^{-1} resolution.
- **Sample Application:**
 - **If Liquid:** Place 1 drop (~10 μL) directly on the crystal.
 - **If Solid:** Place ~5 mg on the crystal and apply pressure using the anvil clamp to ensure intimate contact.

- Acquisition: Scan the sample (32 scans, 4 cm^{-1} resolution).
- Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences across the wavenumber range.
- Validation: Check for the "Diagnostic Triad":
 - $\nu(\text{C-H}) < 3000 \text{ cm}^{-1}$ (Methoxy/Methyl)
 - $\nu(\text{C=N}) \sim 1600 \text{ cm}^{-1}$ (Pyridine core)
 - $\nu(\text{C-F/C-O}) \sim 1250 \text{ cm}^{-1}$ (Strongest peak)

Validation Logic (Graphviz Diagram)

Use the following logic flow to confirm the identity of **2-Fluoro-6-methoxy-3-methylpyridine** during synthesis or QC.



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Caption: Logic flow for validating the presence of the **2-Fluoro-6-methoxy-3-methylpyridine** core structure via FTIR.

References

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